

BI-9787: A Technical Guide to a Potent Ketohexokinase Inhibitor

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Compound of Interest		
Compound Name:	BI-9787	
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Introduction

Excessive fructose consumption is increasingly linked to the rise of metabolic disorders such as non-alcoholic fatty liver disease (NAFLD), obesity, and type 2 diabetes.[1] A key enzyme in the initial, rate-limiting step of fructose metabolism is ketohexokinase (KHK).[1] This enzyme catalyzes the phosphorylation of fructose to fructose-1-phosphate (F1P).[1] The two isoforms of KHK, KHK-C and KHK-A, are expressed in various tissues, with KHK-C being the predominant, high-affinity isoform in the liver, intestine, and kidneys, the primary sites of fructose metabolism. [2] Inhibition of KHK is a promising therapeutic strategy to mitigate the detrimental effects of high fructose intake.

This technical guide provides a comprehensive overview of **BI-9787**, a potent and selective ketohexokinase inhibitor. This document details its mechanism of action, in vitro and cellular activity, and provides detailed experimental protocols for its characterization. Additionally, it includes information on a structurally similar negative control, BI-2817, to aid in robust experimental design.

BI-9787: Mechanism of Action and Properties

BI-9787 is a zwitterionic small molecule that acts as a potent and selective inhibitor of both major isoforms of ketohexokinase, KHK-A and KHK-C.[1][3] Its high permeability and favorable



oral pharmacokinetic profile in rats make it a valuable tool for both in vitro and in vivo research. [1][2][4]

In Vitro Activity

BI-9787 demonstrates potent inhibition of KHK activity across different species. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target	BI-9787 IC50 (nM)	BI-2817 IC50 (nM)
Human KHK-C	12.8	5,029
Human KHK-A	12	>10,000
Mouse KHK-C	20	Not Available
Rat KHK-C	3.0	8,870
Data sourced from Boehringer Ingelheim's opnMe portal.		

Cellular Activity

The inhibitory effect of **BI-9787** on fructose metabolism has been confirmed in cellular assays by measuring the reduction of fructose-1-phosphate (F1P), the direct product of the KHK-catalyzed reaction.

Cell Line	BI-9787 IC50 (nM)	BI-2817 IC50 (nM)
HepG2 (Human hepatocellular carcinoma)	123	12,256
Primary Mouse Hepatocytes	59	Not Available
Data sourced from Boehringer Ingelheim's opnMe portal.		

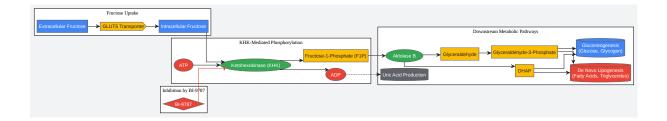
Negative Control: BI-2817



For robust in vitro and in vivo studies, a structurally similar but inactive control compound is essential. BI-2817 is provided as a negative control for **BI-9787**.[2] It is structurally very close to **BI-9787** and possesses almost identical in vitro pharmacokinetic parameters but is significantly less potent at inhibiting KHK.[2]

Signaling Pathway of Fructose Metabolism and KHK Inhibition

The metabolism of fructose, primarily in the liver, bypasses the key regulatory steps of glycolysis, leading to a rapid and unregulated influx of carbon atoms into pathways for fatty acid synthesis and gluconeogenesis. KHK plays a pivotal role in this process. Inhibition of KHK by **BI-9787** blocks the initial phosphorylation of fructose, thereby preventing its entry into these downstream metabolic pathways.



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Caption: Fructose metabolism pathway and the point of inhibition by **BI-9787**.



Experimental Protocols In Vitro KHK Inhibition Assay (Luminescence-Based)

This protocol is adapted from a general luminescence-based kinase assay and is suitable for determining the IC50 of **BI-9787** against recombinant KHK.

Materials:

- Recombinant human KHK-A or KHK-C
- BI-9787 and BI-2817 (negative control)
- D-Fructose
- ATP
- Assay Buffer (e.g., 50 mM HEPES pH 7.4, 4 mM MgCl2, 20 mM KCl, 0.01% Tween 20, 1 mM DTT)
- ADP-Glo™ Kinase Assay Kit (Promega)
- White, opaque 384-well assay plates
- Plate reader capable of luminescence detection

Procedure:

- Prepare a serial dilution of **BI-9787** and BI-2817 in DMSO.
- In a 384-well plate, add the test compounds and controls.
- Add the KHK enzyme to each well.
- Initiate the reaction by adding a mixture of D-fructose and ATP.
- Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
- Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

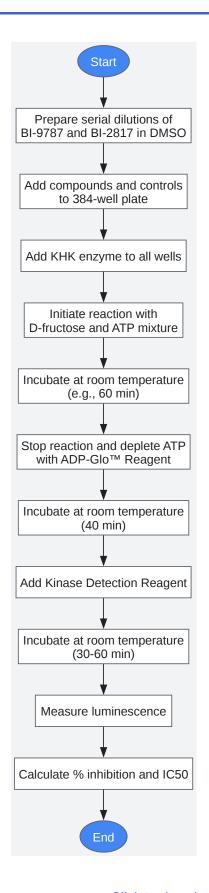


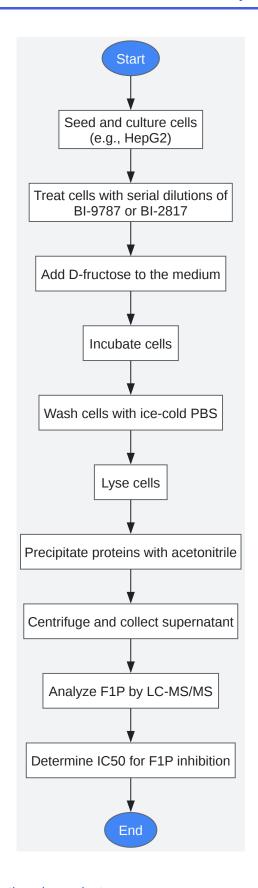




- Incubate for 40 minutes at room temperature.
- Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate for 30-60 minutes at room temperature.
- Measure the luminescence using a plate reader.
- Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic curve.







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